![molecular formula C20H24N2O2 B5969724 N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5969724.png)
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as URB597, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down the endocannabinoid anandamide. The inhibition of FAAH leads to an increase in anandamide levels, which can have a variety of physiological effects.
Mécanisme D'action
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide works by inhibiting the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide increases anandamide levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of FAAH by N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide leads to an increase in anandamide levels, which can have a variety of physiological effects. Anandamide has been shown to have analgesic effects, reducing pain sensation in animal models. Anandamide has also been implicated in appetite regulation and mood, with increased levels of anandamide leading to increased food intake and improved mood. Additionally, anandamide has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the effects of anandamide. N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is also relatively stable and has a long half-life, allowing for sustained inhibition of FAAH. However, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has some limitations for lab experiments. It is not a specific inhibitor of FAAH, as it can also inhibit other enzymes. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide can have off-target effects, leading to unintended physiological effects.
Orientations Futures
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential in treating addiction, particularly to opioids. Anandamide has been implicated in the reward pathway of the brain, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce opioid self-administration in animal models. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Anandamide has been shown to have neuroprotective effects, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease. Finally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential in treating pain, particularly chronic pain. Anandamide has been shown to have analgesic effects, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce pain sensitivity in animal models.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves several steps, starting with the reaction of 2-methylphenylmagnesium bromide with ethyl 2-bromoacetate to form 2-ethylphenyl 2-methylphenylacetate. This intermediate is then reacted with pyrrolidine and sodium hydride to form the final product, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been investigated for its potential in treating addiction, as anandamide has been implicated in the reward pathway of the brain. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential in treating inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-24-19-13-7-6-11-17(19)21-20(23)22-14-8-12-18(22)16-10-5-4-9-15(16)2/h4-7,9-11,13,18H,3,8,12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROWHYREHWCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.